2-(2-Bromo-1-fluoroethyl)thiophene

Vue d'ensemble

Description

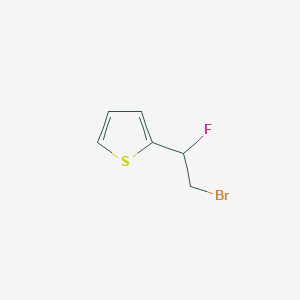

“2-(2-Bromo-1-fluoroethyl)thiophene” is a chemical compound with the molecular formula C6H6BrFS . It has an average mass of 209.079 Da and a monoisotopic mass of 207.935760 Da . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “2-(2-Bromo-1-fluoroethyl)thiophene” consists of a thiophene ring with a bromo-fluoroethyl group attached . The thiophene ring is a five-membered heterocycle containing one sulfur atom .Chemical Reactions Analysis

Thiophene derivatives, including “2-(2-Bromo-1-fluoroethyl)thiophene”, can undergo a variety of chemical reactions. For instance, 2-Bromothiophene undergoes metalation-alkylation reaction with various electrophiles to form various 5-alkylated 2-bromo products . It also undergoes coupling with 4-bromo allyl phenyl ether to form allyl phenyl thiophene ether .Applications De Recherche Scientifique

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including those with bromo-fluoroethyl groups, have been studied for their potential anticancer properties . The structure of thiophene allows for the creation of compounds that can interact with various biological targets, potentially inhibiting the growth of cancer cells. Research in this area focuses on synthesizing new thiophene compounds and testing their efficacy against different cancer cell lines.

Material Science: Organic Semiconductors

The incorporation of thiophene rings into organic molecules has led to the development of advanced organic semiconductors . These materials are crucial for the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The bromo-fluoroethyl group in “2-(2-Bromo-1-fluoroethyl)thiophene” could modify the electronic properties of these semiconductors, potentially leading to improved performance.

Corrosion Inhibition

Thiophene derivatives are known to act as corrosion inhibitors, particularly in industrial applications . They form a protective layer on metal surfaces, preventing or slowing down the corrosion process. The specific structure of “2-(2-Bromo-1-fluoroethyl)thiophene” might offer unique interactions with metal surfaces, enhancing its effectiveness as a corrosion inhibitor.

Pharmacology: Anti-inflammatory and Analgesic Effects

Some thiophene derivatives exhibit anti-inflammatory and analgesic effects . These compounds can be designed to target specific inflammatory pathways in the body, providing relief from pain and inflammation. The unique substitution pattern of “2-(2-Bromo-1-fluoroethyl)thiophene” could lead to the development of new drugs with improved potency and selectivity.

Antimicrobial Activity

The antimicrobial activity of thiophene derivatives makes them candidates for the development of new antibiotics . Research in this field aims to discover thiophene-based compounds that can combat resistant strains of bacteria and other pathogens. The bromo-fluoroethyl group may contribute to the compound’s ability to penetrate microbial cell walls and disrupt vital processes.

Organic Electronics: Light-Emitting Diodes

Thiophene-based molecules are integral to the advancement of OLED technology . These compounds can emit light when an electric current is passed through them, making them suitable for display and lighting applications. “2-(2-Bromo-1-fluoroethyl)thiophene” could be used to synthesize new OLED materials with specific emission colors or improved stability.

Neuropharmacology: Voltage-Gated Sodium Channel Blockers

Certain thiophene derivatives are used as voltage-gated sodium channel blockers . These compounds can modulate neuronal activity, which is beneficial in conditions like epilepsy or chronic pain. The structural features of “2-(2-Bromo-1-fluoroethyl)thiophene” might be exploited to create more effective or safer sodium channel blockers.

Drug Design: Lead Molecule Development

The thiophene ring is a common motif in drug design due to its versatility and biological activity . “2-(2-Bromo-1-fluoroethyl)thiophene” can serve as a starting point for the synthesis of a wide range of biologically active molecules, potentially leading to the discovery of new lead compounds for various therapeutic areas.

Propriétés

IUPAC Name |

2-(2-bromo-1-fluoroethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFS/c7-4-5(8)6-2-1-3-9-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMWTAIPVYDLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclohexyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480893.png)

![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1480899.png)

![methyl 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480900.png)

![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1480902.png)

![3-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480903.png)

![6-(furan-2-yl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480904.png)

![methyl 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1480905.png)

![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1480906.png)

![1-(3-aminopropyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1480907.png)

![1-(2-chloroethyl)-6-cyclohexyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480908.png)

![3-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1480909.png)

![1-(cyclopropylmethyl)-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480914.png)

![2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1480915.png)

![1-(2-chloroethyl)-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480916.png)